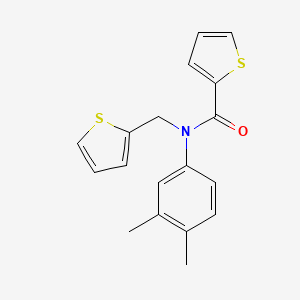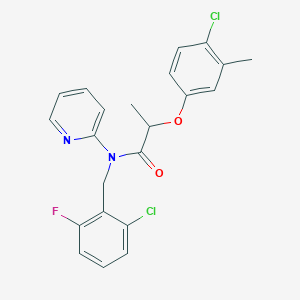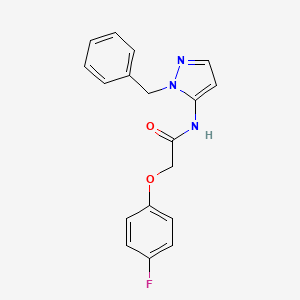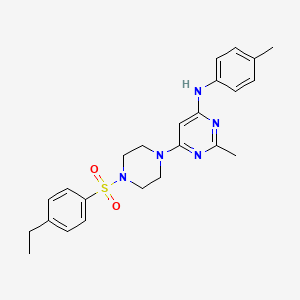
N-(2-chloro-6-fluorobenzyl)-2-(4-methoxyphenoxy)-N-(pyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(4-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorinated and fluorinated phenyl group, a methoxyphenoxy group, and a pyridinylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(4-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorinated and Fluorinated Phenyl Intermediate: This step involves the chlorination and fluorination of a phenyl ring, often using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced through a nucleophilic substitution reaction, where a methoxyphenol reacts with an appropriate leaving group on the phenyl ring.
Coupling with Pyridinylacetamide: The final step involves coupling the intermediate with pyridinylacetamide using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(4-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the acetamide group may produce an amine derivative.
Aplicaciones Científicas De Investigación
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(4-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(4-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. For example, it may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(4-HYDROXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(4-METHOXYPHENOXY)-N-(PYRIDIN-3-YL)ACETAMIDE: Similar structure but with a pyridin-3-yl group instead of pyridin-2-yl.
Uniqueness
The uniqueness of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(4-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H18ClFN2O3 |
|---|---|
Peso molecular |
400.8 g/mol |
Nombre IUPAC |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(4-methoxyphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C21H18ClFN2O3/c1-27-15-8-10-16(11-9-15)28-14-21(26)25(20-7-2-3-12-24-20)13-17-18(22)5-4-6-19(17)23/h2-12H,13-14H2,1H3 |
Clave InChI |
HDEWWXXTGKEXHI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-fluorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11331476.png)

![N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide](/img/structure/B11331487.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-fluorobenzamide](/img/structure/B11331497.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11331508.png)


![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbutanamide](/img/structure/B11331536.png)
![4-bromo-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11331537.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-fluorobenzamide](/img/structure/B11331538.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)urea](/img/structure/B11331564.png)
![2-methyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11331569.png)

